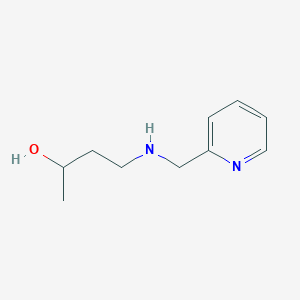
4-((Pyridin-2-ylmethyl)amino)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((Pyridin-2-ylmethyl)amino)butan-2-ol is an organic compound with the molecular formula C10H16N2O It is characterized by the presence of a pyridine ring attached to a butanol moiety through an amino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Pyridin-2-ylmethyl)amino)butan-2-ol typically involves the reaction of pyridine-2-methylamine with butan-2-ol under specific conditions. One common method includes:
Reactants: Pyridine-2-methylamine and butan-2-ol.
Catalysts: Acid or base catalysts to facilitate the reaction.
Solvents: Organic solvents such as ethanol or methanol.
Temperature: The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with continuous monitoring of reaction parameters. The use of automated systems ensures consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-((Pyridin-2-ylmethyl)amino)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions typically involve the use of halogenating agents or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-2-carbaldehyde, while reduction could produce pyridine-2-methylamine .
Scientific Research Applications
4-((Pyridin-2-ylmethyl)amino)butan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-((Pyridin-2-ylmethyl)amino)butan-2-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in cellular signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-((Pyridin-4-ylmethyl)amino)butan-1-ol: Similar structure but with the pyridine ring attached at a different position.
Pyridine-2-methylamine: Lacks the butanol moiety.
Butan-2-ol: Lacks the pyridine and amino groups.
Uniqueness
4-((Pyridin-2-ylmethyl)amino)butan-2-ol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a pyridine ring with a butanol moiety through an amino linkage makes it a versatile compound for various applications .
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
4-(pyridin-2-ylmethylamino)butan-2-ol |
InChI |
InChI=1S/C10H16N2O/c1-9(13)5-7-11-8-10-4-2-3-6-12-10/h2-4,6,9,11,13H,5,7-8H2,1H3 |
InChI Key |
NUVQDGRYGZYHTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNCC1=CC=CC=N1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


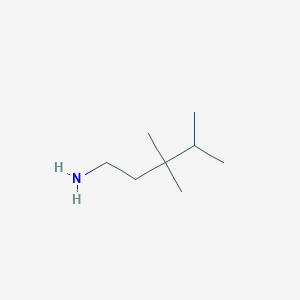

![2-Methyl-2-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}propan-1-ol](/img/structure/B13269906.png)
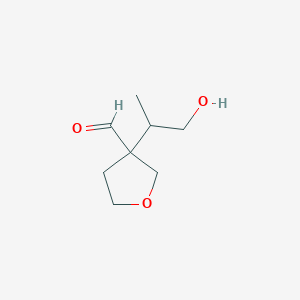
![3-{Benzyl[2-(cyclopropylamino)ethyl]amino}propanoic acid](/img/structure/B13269921.png)

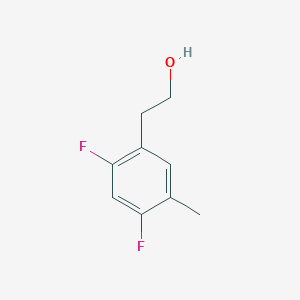
![2-Methyl-N-[1-(thiophen-2-yl)ethyl]pyridin-3-amine](/img/structure/B13269944.png)
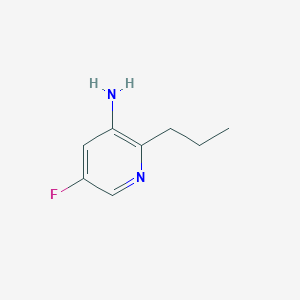

![6-Methoxyspiro[2.5]octane-1-carboxylic acid](/img/structure/B13269958.png)
![Spiro[2.5]octane-4-carboxamide](/img/structure/B13269971.png)
![(1-Methoxybutan-2-yl)[(5-methylfuran-2-yl)methyl]amine](/img/structure/B13269988.png)
![Thieno[3,2-b]pyridine-6-sulfonyl fluoride](/img/structure/B13269991.png)
